{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine
Description
Properties
IUPAC Name |
2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6O/c1-5-9-7(14-11-5)6-4-13(3-2-8)12-10-6/h4H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKUPNBEWINXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium.
Formation of the 1,2,3-triazole ring:
Linking the rings: The final step involves linking the oxadiazole and triazole rings through an ethylamine spacer, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Amine Functionalization Reactions
The primary amine group (-NH₂) undergoes characteristic nucleophilic reactions:
-
Acylation : Reacts with acyl chlorides or anhydrides to form amides.
Example : Reaction with acetyl chloride yields N-acetyl derivatives under mild conditions (0–25°C, base catalysis).
Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl carbon (Scheme 1B in ). -
Alkylation : Forms secondary or tertiary amines via alkyl halides or epoxides.
Conditions : Typically requires polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) . -
Schiff Base Formation : Condenses with aldehydes/ketones to generate imines.
Applications : Useful for synthesizing chelating ligands or bioactive derivatives .
Triazole Ring Reactions
The 1,2,3-triazole moiety participates in:
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Electrophilic Substitution : Limited due to aromatic stability, but halogenation or nitration may occur under strong acidic conditions.
-
Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization at the triazole’s C4/C5 positions (Scheme 1A in ).
Example : Reaction with propargyl bromide introduces alkynyl groups for further conjugation.
Oxadiazole Ring Reactivity
The 3-methyl-1,2,4-oxadiazole ring exhibits:
-
Nucleophilic Aromatic Substitution (NAS) : Activated by electron-withdrawing oxadiazole, enabling substitution at C5 with strong nucleophiles (e.g., amines, thiols) .
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Ring-Opening Reactions : Hydrolysis under acidic or basic conditions yields amidoxime intermediates (Scheme 14B in ).
Cyclization and Heterocycle Formation
The ethylamine side chain facilitates intramolecular cyclization:
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Formation of Fused Heterocycles : Reacts with carbonyl compounds (e.g., aldehydes) to generate triazolo-oxazepines or related structures (Scheme 22A in ).
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Oxidative Cyclization : Selenium dioxide (SeO₂) promotes intramolecular dehydrogenation to form triazolo-oxadiazolo fused systems (Scheme 22B in ).
Metal Coordination and Complexation
The compound acts as a polydentate ligand:
-
Binding Sites : Triazole N2/N3, oxadiazole N4/O, and amine NH₂.
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Applications : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or antimicrobial uses .
Mechanistic Insights
-
Acylation : Base deprotonates the amine, enhancing nucleophilicity for acyl chloride attack (Scheme 1B in ).
-
CuAAC : Copper(I) coordinates to triazole nitrogens, facilitating regioselective alkyne addition (Scheme 1A in ).
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Oxidative Cyclization : SeO₂ abstracts hydrogen, forming radical intermediates that undergo cyclization (Scheme 22B in ).
Scientific Research Applications
Anticancer Activity
Research has shown that compounds containing oxadiazole and triazole moieties exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized and tested against various cancer cell lines. One study found that certain oxadiazole derivatives displayed percent growth inhibitions (PGIs) of over 80% against specific cancer types such as SNB-19 and OVCAR-8 . The mechanism of action often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.
Antimicrobial Properties
Compounds with oxadiazole structures have been reported to possess antibacterial and antiviral activities. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, enhancing the interaction with biological targets such as bacterial cell membranes or viral proteins. This makes derivatives of 2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethylamine promising candidates for developing new antimicrobial agents.
Anti-diabetic Effects
In addition to anticancer and antimicrobial activities, oxadiazole derivatives have been investigated for their anti-diabetic properties. Studies suggest that these compounds can modulate glucose metabolism and insulin sensitivity in cellular models . The potential for these compounds to serve as therapeutic agents in diabetes management is an area of active research.
Pesticidal Activity
Research indicates that compounds containing oxadiazole rings exhibit insecticidal properties. The synthesis of new oxadiazole derivatives has led to the discovery of effective pesticides that target specific pests while minimizing harm to beneficial insects . The unique chemical structure allows for selective toxicity mechanisms that are being explored for agricultural use.
Herbicidal Properties
Some studies have also highlighted the herbicidal potential of oxadiazole derivatives. These compounds can disrupt plant growth by interfering with metabolic pathways essential for plant development . This application is particularly relevant in developing environmentally friendly herbicides.
Fluorescent Materials
The incorporation of oxadiazoles into polymer matrices has been explored for creating fluorescent materials. These materials have applications in sensors and imaging technologies due to their luminescent properties. Research into the synthesis of such materials aims to enhance their stability and efficiency.
Heat-resistant Polymers
The thermal stability of oxadiazole-containing polymers makes them suitable candidates for high-temperature applications. Their ability to withstand degradation at elevated temperatures is being investigated for use in aerospace and automotive industries .
Case Studies
Mechanism of Action
The mechanism of action of {2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, enhancing its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Analogues
The compound’s structural uniqueness lies in the fusion of 1,2,3-triazole and 1,2,4-oxadiazole rings. Key analogues include:
Key Research Findings
- Solubility and Bioavailability : The ethylamine linker in the target compound improves water solubility compared to analogues with bulkier substituents (e.g., trifluoromethylphenyl) .
- Structure-Activity Relationship (SAR): Substitution at the oxadiazole 3-position (e.g., methyl, thiophene) modulates electronic effects, influencing binding to biological targets like kinases or microbial enzymes . The 1,2,3-triazole’s 1-position ethylamine chain enhances hydrogen bonding with residues in target proteins, as seen in similar compounds like N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide .
Biological Activity
The compound {2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine is a nitrogen-rich heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials.
Chemical Structure and Properties
The compound features a complex structure that integrates both triazole and oxadiazole moieties. The presence of these heterocycles contributes to its unique biological properties.
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound is believed to exert its effects through various mechanisms:
- Inhibition of Enzymes : It targets critical enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Induction of Apoptosis : Research indicates that compounds with similar structures can activate apoptotic pathways by increasing the expression of pro-apoptotic proteins like p53 and caspase-3 in cancer cell lines .
Case Study: MCF-7 Cell Line
In vitro studies using the MCF-7 breast cancer cell line demonstrated that derivatives of oxadiazoles significantly increased apoptosis markers, suggesting a strong potential for developing new anticancer therapies .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Various studies have indicated that oxadiazole derivatives possess activity against a range of pathogens.
| Compound | Microorganism | Activity |
|---|---|---|
| 1 | Staphylococcus aureus | Moderate |
| 2 | Enterococcus faecalis | Significant |
| 3 | Bacillus cereus | Moderate |
These findings suggest that the compound could be developed further as an antimicrobial agent .
Other Biological Activities
Beyond anticancer and antimicrobial effects, the compound's biological profile includes:
- Antidiabetic Activity : Some oxadiazole derivatives have been reported to exhibit hypoglycemic effects in diabetic models.
- Anti-inflammatory Effects : The compound may also modulate inflammatory pathways, offering potential in treating inflammatory diseases .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Molecular Docking Studies : Docking simulations suggest strong interactions between the compound and target proteins involved in cancer progression and microbial resistance .
- Structure–Activity Relationship (SAR) : Modifications on the oxadiazole and triazole rings can enhance bioactivity and selectivity toward specific targets .
Q & A
Q. What are the key synthetic routes for {2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine, and how can regioselectivity be ensured during triazole formation?
Methodological Answer: The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, followed by oxadiazole ring construction. For regioselective triazole formation, CuAAC ensures 1,4-regioselectivity, avoiding competing 1,5-isomers. Intermediate characterization (e.g., NMR or LC-MS) is critical to confirm regiochemistry . Alternative routes, such as cyclization of hydrazononitriles with hydroxylamine under basic conditions (as seen in triazole synthesis), may also apply but require optimization to suppress byproducts like aminoisoxazoles .
Q. Which spectroscopic and crystallographic techniques are recommended for structural confirmation?
Methodological Answer:
- NMR : Use , , and 2D NMR (HSQC, HMBC) to resolve overlapping signals, particularly for triazole/oxadiazole protons and amine groups.
- X-ray crystallography : Employ SHELXL for refinement to determine bond lengths, angles, and tautomeric forms. ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding networks .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) aids in fragmentation analysis .
Q. What safety protocols are essential when handling intermediates like azides or hydroxylamine derivatives?
Methodological Answer:
- Azides : Use blast shields and avoid concentrated forms due to explosion risks.
- Hydroxylamine : Store in cool, dry conditions and neutralize waste with dilute acetic acid before disposal.
- General : Follow guidelines from chemical safety reports (e.g., ) for waste segregation and PPE use (gloves, fume hoods) .
Advanced Research Questions
Q. How can contradictory data between synthetic yields and spectroscopic purity be resolved?
Methodological Answer:
- Stepwise analysis : Compare reaction conditions (e.g., solvent, temperature) across studies (e.g., vs. 19). For example, aqueous vs. alcoholic media may alter byproduct profiles.
- Chromatographic purification : Use preparative HPLC or flash chromatography to isolate pure fractions, followed by -NMR integration to quantify impurities.
- Kinetic studies : Monitor reaction progress via in situ IR or Raman spectroscopy to identify competing pathways .
Q. What strategies optimize multi-step synthesis for scalability without compromising oxadiazole stability?
Methodological Answer:
- Protection/deprotection : Temporarily protect the amine group (e.g., with Boc) during oxadiazole formation to prevent side reactions. Deprotect using HCl in dioxane .
- Flow chemistry : Continuous flow systems minimize thermal degradation of sensitive intermediates.
- Stability assays : Conduct accelerated stability studies (e.g., 40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of oxadiazole) .
Q. How does tautomerism in the triazole-oxadiazole system impact biological activity, and how is it characterized?
Methodological Answer:
- Tautomer identification : Use X-ray crystallography to resolve tautomeric forms (e.g., 1H vs. 2H triazole tautomers). Solvent-dependent -NMR chemical shifts can also indicate tautomeric equilibria .
- Bioactivity correlation : Compare IC values of isolated tautomers in assays (e.g., antimicrobial or enzyme inhibition). Molecular docking can predict binding mode differences .
Q. What experimental designs are recommended for evaluating bioactivity against resistant microbial strains?
Methodological Answer:
- Resistance profiling : Test against multidrug-resistant (MDR) strains (e.g., MRSA) using microbroth dilution (CLSI guidelines).
- Synergy studies : Combine the compound with efflux pump inhibitors (e.g., verapamil) to assess resistance mechanisms .
- Membrane interaction assays : Use fluorescence probes (e.g., DiSC(5)) to evaluate disruption of bacterial membranes .
Q. How are computational methods integrated with experimental data to predict reactivity or binding modes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
